molecular formula C15H13BrClNO B5763723 N-(4-bromo-2,6-dimethylphenyl)-4-chlorobenzamide

N-(4-bromo-2,6-dimethylphenyl)-4-chlorobenzamide

Cat. No. B5763723
M. Wt: 338.62 g/mol
InChI Key: RQTSZRRKSSGUER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2,6-dimethylphenyl)-4-chlorobenzamide, also known as BDCRB, is a chemical compound that has been extensively studied for its potential use in scientific research. BDCRB is a benzamide derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

N-(4-bromo-2,6-dimethylphenyl)-4-chlorobenzamide exerts its inhibitory effects by binding to the active site of target enzymes and blocking their activity. This mechanism of action makes N-(4-bromo-2,6-dimethylphenyl)-4-chlorobenzamide a valuable tool for researchers studying the function of various enzymes and proteins.
Biochemical and Physiological Effects:
N-(4-bromo-2,6-dimethylphenyl)-4-chlorobenzamide has been shown to have a wide range of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and modulation of the immune response. These effects make N-(4-bromo-2,6-dimethylphenyl)-4-chlorobenzamide a valuable tool for researchers studying various biological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-bromo-2,6-dimethylphenyl)-4-chlorobenzamide in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to selectively inhibit the activity of target molecules without affecting other cellular processes. However, one limitation of using N-(4-bromo-2,6-dimethylphenyl)-4-chlorobenzamide is its potential toxicity, which can vary depending on the concentration and duration of exposure.

Future Directions

There are many potential future directions for research involving N-(4-bromo-2,6-dimethylphenyl)-4-chlorobenzamide. One area of interest is the development of new therapeutic agents based on N-(4-bromo-2,6-dimethylphenyl)-4-chlorobenzamide and related compounds. Another area of interest is the use of N-(4-bromo-2,6-dimethylphenyl)-4-chlorobenzamide in the study of various diseases and biological processes, such as cancer and inflammation. Additionally, further research is needed to fully understand the mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-4-chlorobenzamide and its potential applications in various fields of research.

Synthesis Methods

N-(4-bromo-2,6-dimethylphenyl)-4-chlorobenzamide can be synthesized through a multi-step process that involves the reaction of 4-bromo-2,6-dimethylphenylamine with 4-chlorobenzoyl chloride in the presence of a base catalyst. The resulting product is then purified through a series of chromatographic techniques to yield pure N-(4-bromo-2,6-dimethylphenyl)-4-chlorobenzamide.

Scientific Research Applications

N-(4-bromo-2,6-dimethylphenyl)-4-chlorobenzamide has been used in a variety of scientific research applications, including studies on the mechanism of action of various enzymes and proteins. N-(4-bromo-2,6-dimethylphenyl)-4-chlorobenzamide has been shown to inhibit the activity of certain enzymes, such as protein kinase CK2, which is involved in the regulation of cell growth and proliferation.

properties

IUPAC Name

N-(4-bromo-2,6-dimethylphenyl)-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNO/c1-9-7-12(16)8-10(2)14(9)18-15(19)11-3-5-13(17)6-4-11/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTSZRRKSSGUER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2=CC=C(C=C2)Cl)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2,6-dimethylphenyl)-4-chlorobenzamide

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